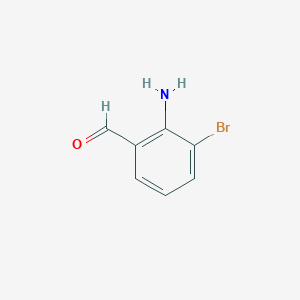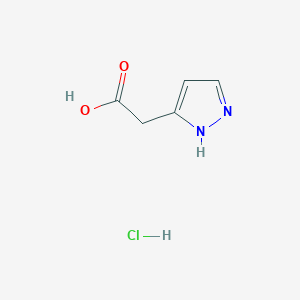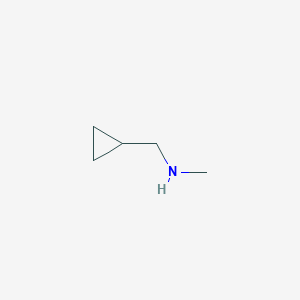![molecular formula C11H12O4 B168401 3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 111376-50-2](/img/structure/B168401.png)
3-[3-(Methoxycarbonyl)phenyl]propanoic acid
Descripción general
Descripción
“3-[3-(Methoxycarbonyl)phenyl]propanoic acid” is an organic compound with significant pharmaceutical and scientific implications. It has a molecular formula of C11H12O4 and an average mass of 208.211 Da . This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds like “3- (3-Methoxyphenyl)propionic acid” can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The molecular structure of “3-[3-(Methoxycarbonyl)phenyl]propanoic acid” can be represented by the InChI code: 1S/C11H12O4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) .Aplicaciones Científicas De Investigación
1. Alternative to Phenolation in Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach could lead to a multitude of applications in materials science due to the wide range of hydroxyl-bearing compounds (Trejo-Machin et al., 2017).
2. Electrosynthesis in Double Bond Hydrogenation
The compound's potential in electrosynthesis for double bond hydrogenation in acids has been shown, leading to virtually quantitative yields. This indicates its usefulness in various chemical synthesis processes (Korotaeva et al., 2011).
3. Antioxidant, Anti-inflammatory, and Antiulcer Activities
Conjugates of amino acids with nifedipine that include a structure similar to 3-[3-(Methoxycarbonyl)phenyl]propanoic acid have shown significant in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings suggest potential therapeutic applications (Subudhi & Sahoo, 2011).
4. Enhancement of Solar Cell Performance
A derivative of the compound has been used to improve miscibility with polythiophene donors in photovoltaic devices, highlighting its role in enhancing solar cell performance (Popescu et al., 2006).
5. Applications in Material Synthesis and Modification
The compound's involvement in the synthesis of various materials, including unsaturated esters and α,ω-diesters in a palladium-catalyzed process, suggests broad applicability in material science and chemical engineering (Magro et al., 2010).
Propiedades
IUPAC Name |
3-(3-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPPVELHHQODQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methoxycarbonyl)phenyl]propanoic acid | |
CAS RN |
111376-50-2 | |
| Record name | 3-[3-(methoxycarbonyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


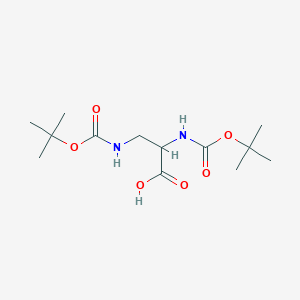
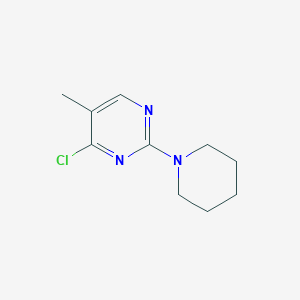

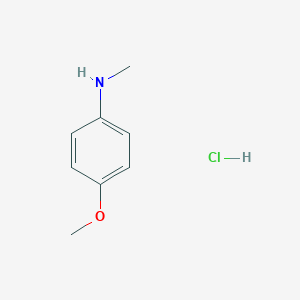
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
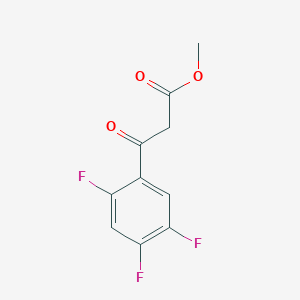

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
